molecular formula C17H14N2O3 B077090 Benzyl (5-phenyloxazol-2-yl)carbamate CAS No. 13575-14-9

Benzyl (5-phenyloxazol-2-yl)carbamate

Cat. No.: B077090
CAS No.: 13575-14-9
M. Wt: 294.3 g/mol
InChI Key: ZYIPABRMGYNQKB-UHFFFAOYSA-N
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Description

Benzyl (5-phenyloxazol-2-yl)carbamate is an organic compound with the molecular formula C17H14N2O3 It is known for its intricate molecular structure, which includes a benzyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-phenyloxazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-phenyloxazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-phenyloxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Substituted benzyl or phenyl derivatives with modified chemical properties.

Scientific Research Applications

Benzyl (5-phenyloxazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5-phenyloxazol-2-yl)carbamate stands out due to its specific combination of benzyl, phenyl, and oxazole groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIPABRMGYNQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159508
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-14-9
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 5-phenyl-2-oxazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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